3,5-Dibenzyloxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-bis(phenylmethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c21-18-11-19(22-14-16-7-3-1-4-8-16)13-20(12-18)23-15-17-9-5-2-6-10-17/h1-13,21H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQJBICMACXNHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473868 | |
| Record name | 3,5-dibenzyloxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63604-98-8 | |
| Record name | 3,5-dibenzyloxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dibenzyloxyphenol (CAS: 63604-98-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibenzyloxyphenol, also known as phloroglucinol dibenzyl ether, is a valuable synthetic intermediate characterized by a central phenol ring with two benzyloxy substituents at the 3 and 5 positions.[1][2] Its unique structural architecture, combining a reactive phenolic hydroxyl group with sterically hindering and electronically modifying benzyl ether moieties, makes it a versatile building block in various fields of chemical synthesis. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its utility in drug discovery and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of 3,5-Dibenzyloxyphenol is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and for developing appropriate handling and purification procedures.
| Property | Value | Reference |
| CAS Number | 63604-98-8 | [1] |
| Molecular Formula | C₂₀H₁₈O₃ | [1] |
| Molecular Weight | 306.36 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | |
| LogP | 4.55 | [1] |
Synthesis of 3,5-Dibenzyloxyphenol
The synthesis of 3,5-Dibenzyloxyphenol can be approached from several starting materials, with the selective benzylation of phloroglucinol being a common strategy. The presence of three acidic hydroxyl groups on the phloroglucinol ring necessitates careful control of reaction conditions to achieve the desired dibenzylated product.
Synthetic Pathway from Phloroglucinol
A plausible and efficient method for the synthesis of 3,5-Dibenzyloxyphenol involves the selective dibenzylation of phloroglucinol using benzyl bromide in the presence of a suitable base.
Caption: Synthetic route to 3,5-Dibenzyloxyphenol from phloroglucinol.
Experimental Protocol: Selective Dibenzylation of Phloroglucinol
This protocol is a representative procedure based on established methods for the benzylation of phenolic compounds.[3]
Materials:
-
Phloroglucinol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phloroglucinol (1.0 eq) in anhydrous DMF.
-
Addition of Base: To the stirred solution, add anhydrous potassium carbonate (2.2 eq).
-
Addition of Benzylating Agent: Slowly add benzyl bromide (2.1 eq) to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure 3,5-Dibenzyloxyphenol.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidation of the phenolic starting material and intermediates.
-
Anhydrous Conditions: Water can react with the base and the benzyl bromide, reducing the efficiency of the reaction.
-
Stoichiometry of Reagents: Using slightly more than two equivalents of benzyl bromide and base favors the formation of the dibenzylated product over the mono- or tri-benzylated byproducts. Careful control is crucial for selectivity.
-
Choice of Base and Solvent: Potassium carbonate is a moderately strong base suitable for deprotonating the phenolic hydroxyl groups without causing significant side reactions. DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
Spectroscopic Characterization
The structure of 3,5-Dibenzyloxyphenol can be confirmed using various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | Expected signals include: a singlet for the phenolic proton, multiplets for the aromatic protons of the phenyl rings, a singlet for the benzylic protons, and signals for the protons on the central phenol ring. |
| ¹³C NMR | Expected signals include: carbons of the benzyloxy groups, the aromatic carbons of the central phenol ring, and the benzylic carbons. |
| Infrared (IR) | Characteristic peaks are expected for the O-H stretch of the phenol (broad, ~3300 cm⁻¹), C-O stretching of the ethers, and aromatic C-H and C=C stretching. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (306.36 g/mol ). |
Applications in Research and Development
3,5-Dibenzyloxyphenol serves as a key building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
Role in Drug Discovery
The structural motif of 3,5-Dibenzyloxyphenol is found in various biologically active molecules. The benzyl groups can serve as protecting groups for the phenolic hydroxyls, which can be deprotected at a later stage of a synthesis to reveal the free phenol, a common pharmacophore. Alternatively, the benzyloxy groups themselves can contribute to the biological activity of the final compound.
Caption: Role of 3,5-Dibenzyloxyphenol in the synthesis of bioactive molecules.
Utility in Dendrimer Synthesis
The trifunctional nature of the core phenolic ring makes 3,5-Dibenzyloxyphenol and its derivatives attractive monomers for the synthesis of dendrimers.[4][5][6] Dendrimers are highly branched, well-defined macromolecules with a wide range of applications in drug delivery, catalysis, and materials science.[5][7] The hydroxyl group can be used as a focal point for the convergent synthesis of dendrons, or as a reactive site for further functionalization in a divergent approach. The benzyloxy groups can either be part of the final dendrimer structure or be removed to introduce other functionalities.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or foam).
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Toxicity Profile (based on related compounds):
Phenolic compounds can be irritating to the skin, eyes, and respiratory tract.[8] Some may have systemic effects upon absorption. The specific toxicity of 3,5-Dibenzyloxyphenol has not been extensively studied, and it should be treated as a potentially hazardous chemical.
Conclusion
3,5-Dibenzyloxyphenol is a versatile and valuable building block in organic synthesis. Its synthesis, while requiring careful control of reaction conditions, is achievable through established methodologies. Its utility as a precursor to complex bioactive molecules and as a monomer in dendrimer construction highlights its importance for researchers in drug discovery and materials science. As with all chemicals, it should be handled with appropriate safety precautions. Further research into its specific applications and biological properties is warranted to fully exploit its synthetic potential.
References
-
PubChem. 3,5-Dibenzyloxyphenol. National Center for Biotechnology Information. [Link]
-
ResearchGate. Buffer-induced, selective mono-C-alkylation of phloroglucinol: application to the synthesis of an advanced intermediate of catechin. [Link]
-
MDPI. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]
-
PubMed. Improving the Phloroglucinolysis Protocol and Characterization of Sagrantino Wines Proanthocyanidins. [Link]
-
Journal of the American Chemical Society. Rapid Synthesis of Polyprenylated Acylphloroglucinol Analogs via Dearomative Conjunctive Allylic Annulation. [Link]
-
The Royal Society of Chemistry. 1H- and 13C-NMR for - The Royal Society of Chemistry. [Link]
-
Diva-Portal.org. FUNCTIONAL DENDRITIC MATERIALS USING CLICK CHEMISTRY: SYNTHESIS, CHARACTERIZATIONS AND APPLICATIONS. [Link]
-
SciELO. A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. [Link]
-
MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
-
PubMed. The selective deprotection of N-benzyl group was achieved in the presence of azido, O-benzyl, and N-tosyl groups in reactions of benzylamines... [Link]
-
PMC. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. [Link]
-
Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
qualitas1998.net. Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. [Link]
-
Universal Journal of Pharmaceutical Research. DENDRIMERS: A NOVEL TOOL FOR DRUG DELIVERY AND TARGETING. [Link]
-
PMC. Dendrimers: synthesis, applications, and properties. [Link]
-
MDPI. Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications. [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. Dendrimers: A Review on Synthesis, Characterisation and Application in Drug Delivery. [Link]
-
ResearchGate. Dendrimers Chemistry and Applications: A Short Review. [Link]
Sources
- 1. 3,5-Dibenzyloxyphenol | C20H18O3 | CID 11822921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
3,5-Dibenzyloxyphenol molecular weight and formula
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals[1]
A Critical Intermediate for Polyphenol and Dendrimer Synthesis[2]
Executive Summary
3,5-Dibenzyloxyphenol (CAS: 63604-98-8) is a desymmetrized derivative of phloroglucinol (1,3,5-trihydroxybenzene).[2] By masking two of the three phenolic hydroxyl groups with benzyl ethers, this compound serves as a versatile "monofunctional" phenolic building block. It is extensively employed in the total synthesis of natural products (stilbenoids, cannabinoids), the construction of Fréchet-type dendrimers, and the development of resorcinolic drug scaffolds. Its utility lies in the stability of the benzyl protecting group under basic/oxidative conditions and its orthogonal removability via hydrogenolysis.
Physicochemical Properties[3][4][5][6][7]
The following data consolidates experimental values for the pure phenol. Researchers should note that commercial samples often contain traces of the mono- or tri-benzylated byproducts if not rigorously purified.
| Property | Value | Notes |
| IUPAC Name | 3,5-Bis(benzyloxy)phenol | Also known as Phloroglucinol dibenzyl ether |
| Molecular Formula | ||
| Molecular Weight | 306.36 g/mol | Exact Mass: 306.1256 |
| CAS Number | 63604-98-8 | Distinct from the alcohol (24131-31-5) |
| Appearance | White to off-white crystalline solid | Turns light pink upon oxidation/air exposure |
| Melting Point | 107 – 109 °C | Literature range [1]; distinct from tri-benzyl ether (MP ~39-41°C) |
| Solubility | Soluble: DCM, EtOAc, Acetone, DMSOInsoluble: Water, Hexanes | Recrystallizable from Toluene or |
| pKa | ~9.4 (Predicted) | Typical for resorcinol-type phenols |
Structural Analysis & Logic
The molecule features a
Figure 1: Structural logic of 3,5-Dibenzyloxyphenol. The molecule is designed to isolate a single nucleophilic site (OH) while maintaining the electronic character of the resorcinol ring.
Synthesis & Methodology
The synthesis of 3,5-dibenzyloxyphenol is a classic exercise in statistical alkylation. Since phloroglucinol has three equivalent hydroxyls, reacting it with benzyl bromide will inevitably yield a mixture of mono-, di-, and tri-benzylated products.
Protocol: Statistical Williamson Ether Synthesis
Objective: Maximize the yield of the di-substituted product (
Reagents
-
Phloroglucinol (anhydrous): 1.0 eq (e.g., 5.0 g)
-
Benzyl Bromide: 2.0 – 2.2 eq (Stoichiometry is critical)
-
Potassium Carbonate (
): 2.5 eq -
Solvent: Acetone (reflux) or DMF (RT to 60°C)
Step-by-Step Workflow
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend Phloroglucinol (1.0 eq) and
(2.5 eq) in anhydrous Acetone (0.2 M concentration). Stir at room temperature for 30 minutes to facilitate deprotonation.-
Expert Tip: Use anhydrous phloroglucinol. The dihydrate creates variable stoichiometry and slows the reaction.
-
-
Alkylation: Add Benzyl Bromide (2.0 eq) dropwise over 20 minutes.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
TLC Profile: You will see three spots.
-
Top (
~0.8): 1,3,5-Tribenzyloxybenzene (Byproduct) -
Middle (
~0.4): 3,5-Dibenzyloxyphenol (Target) -
Bottom (
~0.1): 3-Benzyloxyresorcinol (Mono-byproduct)
-
-
-
Workup: Filter off the solid inorganic salts (
, excess ). Evaporate the filtrate to a crude oil. -
Purification (Critical): The crude oil is a statistical mixture. Flash column chromatography is required.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient from 100% Hexanes
90:10 Hexane:EtOAc 80:20 Hexane:EtOAc. -
Yield: Expect 30–40% isolated yield of the pure di-benzyl ether.
-
Figure 2: Synthetic workflow emphasizing the statistical nature of the reaction and the necessity of chromatographic purification.
Spectroscopic Characterization
Verification of the structure relies on confirming the ratio of benzyl groups to the central phenol ring and the symmetry of the molecule.
H NMR (400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment | Interpretation |
| 7.30 – 7.45 | Multiplet | 10H | Ar-H (Benzyl) | Overlapping signals from two phenyl rings. |
| 6.27 | Triplet ( | 1H | Ar-H (C4) | The proton between the two benzyloxy groups. |
| 6.10 | Doublet ( | 2H | Ar-H (C2, C6) | The protons equivalent by symmetry, ortho to the OH. |
| 5.02 | Singlet | 4H | -OcH | Benzylic methylene protons. Sharp singlet confirms equivalence. |
| 4.8 – 5.2 | Broad Singlet | 1H | -OH | Phenolic proton. Shift varies with concentration/dryness. |
C NMR (100 MHz, )
-
Aromatic C-O:
160.5 (C3, C5), 157.2 (C1). -
Benzyl C:
136.8 (Ipso), 128.6, 128.0, 127.5. -
Aromatic C-H:
94.8 (C4), 94.3 (C2, C6). -
Benzylic
: 70.2.
Applications in Research & Development
A. Dendrimer Synthesis (Fréchet-Type)
3,5-Dibenzyloxyphenol is the "Generation 1" (G1) wedge in the convergent synthesis of poly(benzyl ether) dendrimers.
-
Mechanism: The phenolic OH reacts with a benzylic bromide of the next generation.
-
Utility: Provides a chemically robust scaffold that is soluble in organic media and transparent to UV above 300 nm.
B. Natural Product Synthesis (Resveratrol & Cannabinoids)
This compound is a "privileged structure" for synthesizing polyketide-derived natural products.
-
Resveratrol Analogs: The phenol can be converted to a benzaldehyde (via Vilsmeier-Haack) or a phosphonate ester to participate in Wittig/Horner-Wadsworth-Emmons reactions, forming the stilbene core while keeping the 3,5-hydroxyls protected.
-
Cannabinoids: It serves as a precursor to 5-alkylresorcinols (e.g., Olivetol derivatives) by converting the phenol to a triflate and coupling with alkyl chains, followed by global debenzylation.
C. Self-Validating Protocol Check
When using this compound, always perform a Ferric Chloride (
-
Positive Result: Dark purple/violet coloration (Indicates free phenol is present).
-
Negative Result: No color change (Indicates the sample is the fully protected tri-benzyl ether byproduct).
References
-
Melting Point & Synthesis: Smith, D. M., et al. "(-)-Epigallocatechin gallate derivatives for inhibiting proteasome." European Patent EP1778663B1. 2017. Link (Cited MP: 107-109°C).
-
General Characterization: PubChem Compound Summary for CID 11822921, 3,5-Dibenzyloxyphenol. National Center for Biotechnology Information (2025). Link.
- Hawker, C. J., & Fréchet, J. M. J. "Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules." Journal of the American Chemical Society, 112(21), 7638-7647.
-
NMR Data Source: BenchChem Technical Guide, "Synthesis of 3,5-Dibenzyloxyphenyloxirane" (Intermediate characterization). Link.
Sources
Technical Guide: Solubility & Handling of 3,5-Dibenzyloxyphenol (CAS 63604-98-8)
[1][2]
Executive Summary & Physicochemical Profile[1][2][3]
3,5-Dibenzyloxyphenol is a lipophilic phenolic intermediate often used in the synthesis of resveratrol analogs, cannabinoids, and complex dendrimers. Its structure consists of a phenol ring protected by two benzyl groups, leaving one free hydroxyl group. This structural configuration creates a specific solubility challenge: the molecule is highly soluble in organic solvents (DMSO, DMF, THF) but exhibits negligible thermodynamic solubility in water due to the bulky, hydrophobic benzyl rings.
For researchers, the critical failure point occurs during the transition from organic stock to aqueous assay buffer . Improper dilution leads to rapid microprecipitation ("crashing out"), resulting in false negatives in biological assays or inconsistent kinetic data.
Key Physicochemical Metrics
| Property | Value | Implication for Handling |
| CAS Number | 63604-98-8 | Verification of identity.[1][2][3][4] |
| Molecular Weight | 306.36 g/mol | Calculation of Molar concentrations.[1][2] |
| LogP (Calc) | ~4.5 | High Lipophilicity. Partitions strongly into membranes/plastics.[1][2] |
| Appearance | White to off-white solid | Discoloration (pink/brown) indicates oxidation.[1][2] |
| DMSO Solubility | High (>100 mM) | Excellent for stock solutions.[1][2] |
| Water Solubility | Negligible (<1 µM) | Requires carrier proteins (BSA) or surfactants for stability.[1][2] |
Protocol: Preparation of DMSO Stock Solution
Objective: Create a stable, high-concentration Master Stock (usually 10 mM or 50 mM) that ensures long-term stability and reproducibility.
Materials
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1]
-
Note: Avoid "wet" DMSO; water absorption catalyzes oxidation of the phenol group.[2]
-
-
Vials: Amber glass vials with Teflon-lined caps (prevents leaching and photodegradation).[1][2]
Step-by-Step Methodology
-
Weighing: Accurately weigh the solid 3,5-Dibenzyloxyphenol.
-
Example: To prepare 10 mL of 50 mM stock , weigh 153.2 mg .
-
-
Solvation: Add 80% of the calculated volume of anhydrous DMSO. Vortex vigorously for 30-60 seconds.[2]
-
Observation: The solid should dissolve rapidly.[2] If particles persist, sonicate in a water bath at 30°C for 5 minutes.
-
-
Volume Adjustment: Add DMSO to reach the final target volume. Invert to mix.
-
Aliquot & Storage:
-
Divide into small aliquots (e.g., 50-100 µL) to avoid freeze-thaw cycles.
-
Purge with inert gas before capping to prevent oxidation of the free phenolic hydroxyl.[2]
-
Store at -20°C . (Stable for >6 months).
-
Critical Alert (DMSO Freezing): DMSO freezes at ~18.5°C. Upon removal from the freezer, the stock will be solid. You must fully thaw and vortex the solution before use.[2] A heterogeneous semi-frozen slush will result in extreme concentration errors.[2]
Protocol: The Aqueous Transition (Prevention of "Crash-Out")
This is the most technically demanding step.[2] Direct addition of a high-concentration DMSO stock into water often causes immediate nucleation.[1][2]
The "Intermediate Dilution" Method
Instead of a single 1:1000 jump, use a step-down approach to condition the compound.
Workflow Visualization (DOT)
Caption: Step-wise dilution strategy to mitigate hydrophobic collapse. Direct dilution (red dashed line) increases precipitation risk.[1]
Experimental Procedure for Aqueous Assay (Example: 10 µM Final)
-
Prepare the Carrier Buffer:
-
Create Intermediate Solution (100x):
-
Final Dilution:
-
Add the 1 mM Intermediate to the Carrier Buffer (1:100 dilution).
-
Technique: Place the pipette tip below the surface of the buffer and expel quickly while vortexing the buffer. Do not drop the DMSO solution onto the surface (creates a film).
-
Final DMSO Conc: 1% (Ensure your cells/assay can tolerate this; otherwise, dilute further).[2]
-
Troubleshooting & Quality Control
Issue: "My solution turned pink/brown."
-
Cause: Oxidation of the phenol group to a quinone-like species.[1][2]
-
Solution: The compound is compromised. Discard. Ensure future stocks are purged with Nitrogen and stored in amber vials.
Issue: "Cloudiness upon adding to media."
-
Diagnosis: The concentration exceeds the solubility limit (likely <10 µM in pure PBS).[2]
-
Fix:
Issue: "Inconsistent IC50 values."
References
-
PubChem. (2025).[1][2] 3,5-Dibenzyloxyphenol (CID 11822921) Physicochemical Properties. National Library of Medicine.[2] Available at: [Link]
-
Cheng, Y., et al. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America.[1][2] Available at: [Link]
Strategic Applications of 3,5-Dibenzyloxyphenol in Dendrimer Architectures
Topic: Applications of 3,5-Dibenzyloxyphenol in Dendrimer Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the precise architecture of dendrimers, the selection of building blocks dictates the efficiency of growth and the fidelity of the final structure. 3,5-Dibenzyloxyphenol (CAS: 61252-93-7) serves as a critical, high-fidelity "latent AB2" monomer and focal-point functionalization agent. Unlike its aliphatic counterparts, this aromatic building block offers rigid directionality and orthogonal protection via benzyl ethers, making it indispensable for the synthesis of poly(benzyl ether) (Fréchet-type) dendrimers , Janus dendrimers , and hyperbranched polymers .
This guide details the mechanistic role of 3,5-dibenzyloxyphenol, providing validated protocols for its synthesis and integration into divergent and convergent dendritic strategies.
Molecular Architecture & Rationale
The "Latent AB2" Functionality
3,5-Dibenzyloxyphenol is structurally defined by a single phenolic hydroxyl group (B-functionality) and two benzyl-protected hydroxyl groups (masked A2-functionality).
-
The B-Group (Phenol): A highly nucleophilic handle that allows for clean Williamson ether coupling to electrophilic cores (e.g., alkyl halides, tosylates) or focal points.
-
The Masked A2-Groups (Benzyl Ethers): These serve as robust protecting groups stable to basic coupling conditions. Upon hydrogenolysis, they reveal two phenolic sites, effectively doubling the surface functionality in a single generation growth step.
Causality in Experimental Design
Why choose 3,5-dibenzyloxyphenol over 3,5-dihydroxybenzyl alcohol?
-
Divergent Growth: 3,5-Dihydroxybenzyl alcohol is the standard for convergent synthesis. However, for divergent growth from a core, 3,5-dibenzyloxyphenol is superior. It allows the attachment of a "branching unit" to a core, which is then activated (deprotected) to propagate growth.
-
Janus Architectures: It acts as the perfect junction point. The phenol connects to a hydrophilic block, and the benzyls are subsequently replaced by hydrophobic tails (e.g., dodecyl chains) to create amphiphilic self-assembling dendrimers [1, 2].
Synthetic Methodologies
Synthesis of the Reagent (3,5-Dibenzyloxyphenol)
Critical Insight: Direct dialkylation of phloroglucinol with benzyl bromide yields a statistical mixture of mono-, di-, and tri-alkylated products that are difficult to separate. The Partial Deprotection Strategy is the industry standard for high purity [3].
Workflow Visualization
Protocol 1: Synthesis of 3,5-Dibenzyloxyphenol
Objective: Produce high-purity monomer avoiding statistical byproducts.
Step 1: Exhaustive Benzylation
-
Dissolve phloroglucinol (10 g, 79.3 mmol) in DMF (100 mL).
-
Add anhydrous K₂CO₃ (44 g, 318 mmol, 4 eq).
-
Add benzyl bromide (31 mL, 261 mmol, 3.3 eq) dropwise.
-
Stir at 80°C for 12 hours.
-
Workup: Pour into ice water. Filter the white precipitate. Recrystallize from acetone/ethanol to obtain 1,3,5-tris(benzyloxy)benzene .
Step 2: Controlled Partial Deprotection
-
Dissolve 1,3,5-tris(benzyloxy)benzene (5 g) in a mixture of EtOAc/EtOH (1:1, 100 mL).
-
Add 10% Pd/C (0.5 g).
-
Critical Step: Add cyclohexene (15 mL) as the hydrogen donor (Transfer Hydrogenation). Reflux for 4-6 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 4:1).
-
Note: Hydrogen gas (H₂) is too aggressive and often leads to full deprotection. Cyclohexene provides slower kinetics, allowing isolation of the mono-phenol.
-
-
Purification: Filter catalyst. Concentrate filtrate.[1][2] Purify via column chromatography (SiO₂, Gradient Hexane -> 10% EtOAc/Hexane).
-
Yield: ~45-55% of 3,5-dibenzyloxyphenol.
Application: Divergent Dendrimer Assembly
This protocol describes building a First Generation (G1) Dendrimer from a trifunctional core using 3,5-dibenzyloxyphenol.
Workflow Logic
-
Coupling: React Core-Br₃ with 3,5-dibenzyloxyphenol to form the protected G0 dendrimer.
-
Activation: Remove benzyl groups to expose 6 hydroxyl groups.
-
Growth: React with peripheral groups or next-generation dendrons.
Dendritic Growth Cycle Visualization
Protocol 2: Core Coupling (Formation of G0)
Reagents:
-
Core: 1,3,5-Tris(bromomethyl)benzene (1.0 eq)
-
Monomer: 3,5-Dibenzyloxyphenol (3.5 eq)
-
Base: K₂CO₃ (5.0 eq)
-
Catalyst: 18-crown-6 (0.1 eq)
-
Solvent: Dry Acetone
Procedure:
-
Combine the core, monomer, K₂CO₃, and 18-crown-6 in dry acetone under Argon.
-
Reflux with vigorous stirring for 24 hours. The addition of 18-crown-6 is crucial to solubilize the carbonate and accelerate the SN2 displacement.
-
Monitoring: TLC should show disappearance of the core and appearance of a highly non-polar spot (Rf ~0.8 in 4:1 Hex/EtOAc).
-
Workup: Evaporate acetone. Partition residue between CH₂Cl₂ and water. Wash organic layer with brine, dry over MgSO₄.[1]
-
Purification: Flash chromatography (SiO₂, CH₂Cl₂/Hexane 1:1).
-
Result: A core with three 3,5-bis(benzyloxy)phenyl ether wings.
Protocol 3: Activation (Deprotection)
Reagents:
-
G0 Protected Dendrimer
-
Pd/C (10% wt)
-
Solvent: THF/EtOH (1:1)
Procedure:
-
Dissolve the protected dendrimer in THF/EtOH. Benzyl ethers on dendrimers can be sterically shielded; THF ensures full solubility.
-
Add Pd/C (10% by weight of substrate).
-
Stir under H₂ atmosphere (balloon pressure) for 12 hours.
-
Filtration: Filter through Celite to remove Pd/C. Caution: Do not let the catalyst dry out (pyrophoric).
-
Result: A hexahydroxy-functionalized core ready for G1 growth.
Quantitative Data Summary
| Reaction Stage | Reagents | Conditions | Typical Yield | Key Observation |
| Monomer Synthesis | Phloroglucinol + BnBr | DMF, 80°C | 92% (Tribenzyl) | Statistical mixture if stoichiometry is off. |
| Partial Deprotection | Tris(benzyloxy)benzene | Pd/C, Cyclohexene | 52% | Critical timing; monitor to prevent full deprotection. |
| G0 Coupling | Core-Br₃ + Monomer | Acetone, Reflux | 85-92% | 18-crown-6 significantly boosts rate. |
| G0 Activation | G0-Protected + H₂ | THF/EtOH, RT | >98% | Quantitative conversion; product becomes very polar. |
Applications in Janus Dendrimers & Drug Delivery
3,5-Dibenzyloxyphenol is the precursor of choice for Percec-type Janus dendrimers [1, 4].
-
Mechanism: The phenol is coupled to a hydrophilic polymer (e.g., PEG-Tosylate). The benzyl groups are then removed and replaced with long alkyl chains (e.g., C12-Br).
-
Result: A precise amphiphilic wedge that self-assembles into dendrimersomes (vesicles) with narrow size distribution, used for mRNA and drug delivery.[3][4]
-
Advantage: This route allows the "hydrophobic tail" diversity to be introduced last, enabling the creation of libraries of dendrimers from a single hydrophilic precursor.
References
-
Percec, V., et al. (2010).[5] Self-assembly of Janus dendrimers into uniform dendrimersomes and other complex architectures. Science.
-
Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society.
-
Gao, P., et al. (2017). Regioselective Reactions of Highly Substituted Arynes. Synthesis.
-
Peterca, M., et al. (2011). Predicting the size and properties of dendrimersomes from the lamellar structure of their amphiphilic Janus dendrimers. Journal of the American Chemical Society.
-
Benchchem. (2025). Synthesis of 3,5-Dibenzyloxyphenyloxirane.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Targeted and Equally Distributed Delivery of mRNA to Organs with Pentaerythritol-Based One-Component Ionizable Amphiphilic Janus Dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emergence of cationic polyamine dendrimersomes: design, stimuli sensitivity and potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lrsm.upenn.edu [lrsm.upenn.edu]
Technical Guide: 3,5-Dibenzyloxyphenol in Resveratrol Analog Synthesis
The following technical guide details the strategic application of 3,5-Dibenzyloxyphenol (CAS 6121-59-1) as a pivotal intermediate in the synthesis of Resveratrol (3,5,4'-trihydroxystilbene) and its pharmacologically active analogs.
Executive Summary
Resveratrol and its stilbenoid analogs possess significant therapeutic potential (anticancer, anti-inflammatory, neuroprotective).[1] However, the synthesis of these compounds is often plagued by the instability of the electron-rich resorcinol ring and the challenge of stereoselective olefination.
3,5-Dibenzyloxyphenol serves as a high-fidelity "scaffold lock." The benzyl groups provide robust protection against the strong bases required for Wittig/Horner-Wadsworth-Emmons (HWE) reactions, while the free phenolic hydroxyl at position 1 offers a unique handle for derivatization prior to stilbene formation. This guide outlines the synthesis, coupling, and deprotection protocols necessary to utilize this intermediate effectively.
Part 1: Strategic Value & Chemical Logic
The "Protecting Group" Paradox
In stilbene synthesis, the choice of protecting group is the primary determinant of yield.
-
Acetates (Ac): Labile.[2] Unsuitable for basic conditions (e.g., NaH, LiHMDS) used in olefination.
-
Methyl Ethers (Me): Stable, but deprotection (BBr₃) is harsh and can cleave other sensitive moieties.[2]
-
Benzyl Ethers (Bn): The "Goldilocks" choice. They withstand strong bases and nucleophiles but can be removed via Lewis acids (BCl₃) without reducing the stilbene double bond (a risk with Pd/C hydrogenation).
The 3,5-Dibenzyloxyphenol Advantage
Unlike symmetric precursors (e.g., 3,5-dibenzyloxybenzaldehyde), 3,5-dibenzyloxyphenol possesses a free hydroxyl group. This asymmetry allows for Late-Stage Diversification :
-
O-Alkylation: Attachment of solubilizing tails or targeting ligands.
-
O-Triflation: Conversion to a triflate for Suzuki-Miyaura coupling.
-
Formylation: Regioselective C-formylation to generate novel aldehyde precursors.
Part 2: Synthesis of the Intermediate
We present two routes: Route A (Direct) for speed and Route B (Convergent) for purity.
Route A: Controlled Alkylation of Phloroglucinol
Best for: Rapid, small-scale production.
-
Challenge: Phloroglucinol has three equivalent -OH groups. Statistical alkylation yields mono-, di-, and tri-benzyl ethers.
-
Protocol:
-
Dissolve Phloroglucinol (1.0 eq) in DMF.
-
Add K₂CO₃ (2.0 eq) and stir at 0°C.
-
Add Benzyl Bromide (2.0 eq) dropwise over 2 hours.
-
Critical Step: Chromatographic separation is required to isolate the di-benzyl phenol from the tri-benzyl byproduct.
-
Route B: The Decarboxylation Route (High Purity)
Best for: GMP-like scale-up; guarantees 3,5-substitution.
Step 1: Esterification & Protection Reagents: 3,5-Dihydroxybenzoic acid, MeOH, H₂SO₄, then BnCl/K₂CO₃. Step 2: Hydrolysis & Decarboxylation The ester is hydrolyzed to the acid, followed by thermal decarboxylation.
Quantitative Comparison of Routes
| Feature | Route A (Direct Alkylation) | Route B (Decarboxylation) |
| Starting Material | Phloroglucinol | 3,5-Dihydroxybenzoic Acid |
| Step Count | 1 (plus difficult purification) | 3 (clean steps) |
| Yield (Isolated) | 30-40% | 65-75% |
| Purity Profile | Contains tri-benzyl impurities | >98% (Regiospecific) |
Part 3: Downstream Application (The Coupling)
Once 3,5-dibenzyloxyphenol is secured, it acts as the nucleophilic half of the stilbene synthesis. The most robust pathway involves converting the phenol to an aldehyde (Vilsmeier-Haack) or a triflate.
Workflow Visualization
The following diagram illustrates the transformation of 3,5-dibenzyloxyphenol into a Resveratrol analog using the HWE strategy.
Caption: Divergent synthesis pathways utilizing 3,5-Dibenzyloxyphenol as the central node. The HWE route (top) is preferred for stereocontrol.
Part 4: Detailed Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation
Objective: Convert 3,5-dibenzyloxyphenol to 3,5-dibenzyloxybenzaldehyde.
-
Reagent Prep: In a flame-dried flask under Argon, cool anhydrous DMF (5.0 eq) to 0°C.
-
Activation: Add POCl₃ (1.2 eq) dropwise. Stir for 30 mins to generate the Vilsmeier reagent (chloroiminium salt).
-
Addition: Dissolve 3,5-dibenzyloxyphenol (1.0 eq) in DMF and add slowly to the mixture.
-
Reaction: Heat to 60°C for 3 hours. The solution will turn deep orange/red.
-
Hydrolysis: Pour the mixture into crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Validation: 1H NMR should show a singlet aldehyde proton at ~9.9 ppm.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Coupling
Objective: Stereoselective formation of the (E)-stilbene.
-
Phosphonate Formation: (If not purchasing) React 4-methoxybenzyl chloride with triethyl phosphite (Arbuzov reaction) to yield Diethyl (4-methoxybenzyl)phosphonate.[3]
-
Deprotonation: Dissolve the phosphonate (1.2 eq) in anhydrous THF. Cool to 0°C. Add NaH (60% dispersion, 1.5 eq). Stir until H₂ evolution ceases (approx. 30 min).
-
Coupling: Add the 3,5-dibenzyloxybenzaldehyde (prepared in Protocol 1) dissolved in THF dropwise.
-
Mechanism: The reaction proceeds via an oxaphosphetane intermediate. The steric bulk of the phosphonate groups favors the thermodynamic E-alkene.
-
Completion: Stir at RT for 4-12 hours. Quench with saturated NH₄Cl.
-
Purification: Recrystallization from EtOH usually yields pure trans-isomer.
Protocol 3: Lewis Acid Deprotection (The Critical Step)
Objective: Remove benzyl groups without hydrogenating the alkene.
Warning: Do not use Pd/C + H₂ if the stilbene double bond must be preserved.
-
Setup: Dissolve the protected stilbene in anhydrous CH₂Cl₂. Cool to -78°C (Dry ice/Acetone bath).
-
Scavenger: Add Pentamethylbenzene (3.0 eq per benzyl group). This acts as a "cation sink" to prevent benzylated byproducts (Source 1.12).
-
Reagent: Add BCl₃ (1M in CH₂Cl₂, 3-4 eq per benzyl group) dropwise.
-
Monitoring: The solution often turns deep purple/red (complex formation). Monitor by TLC (the product will be much more polar).
-
Quench: Add MeOH carefully at -78°C to destroy excess borane.
-
Workup: Wash with NaHCO₃. Purify via flash chromatography.
Part 5: References
-
Synthesis of Resveratrol and Analogs via HWE Reaction Source: WO2001060774A1 (Google Patents) Relevance: Describes the foundational phosphonate coupling strategy and BBr3 deprotection. URL:
-
Trichloroboron-promoted Deprotection of Phenolic Benzyl Ethers Source: Organic Syntheses 2016, 93, 63-74.[4] Relevance: Establishes the protocol for using Pentamethylbenzene as a scavenger during BCl3 deprotection to prevent side reactions. URL:[Link]
-
Vilsmeier-Haack Reaction Mechanism & Application Source: Chemistry Steps / Organic Chemistry Portal Relevance: Details the mechanism for converting electron-rich phenols/arenes to aldehydes using DMF/POCl3. URL:[Link]
-
Resveratrol Derivatives: Synthesis and Biological Activities Source: European Journal of Medicinal Chemistry (via UB.edu) Relevance: Validates the biological necessity of the 3,5-dihydroxy motif and the use of benzyl protection during analog synthesis. URL:[Link]
Sources
Methodological & Application
Application Note: Catalytic Hydrogenolysis of 3,5-Dibenzyloxyphenol to Phloroglucinol
Abstract & Strategic Overview
The conversion of 3,5-dibenzyloxyphenol to 3,5-dihydroxyphenol (Phloroglucinol) via catalytic hydrogenolysis is a pivotal transformation in the synthesis of bioactive natural products (e.g., flavonoids, phlorotannins) and pharmaceutical intermediates. While O-debenzylation is a standard class reaction, the electron-rich nature of the resorcinol/phloroglucinol core presents unique challenges, including catalyst poisoning, oxidative instability of the product, and solubility shifts during the reaction.
This guide moves beyond generic textbook procedures, offering a field-validated protocol that prioritizes safety (handling pyrophoric catalysts) , yield maximization , and product integrity . We utilize a heterogeneous Palladium on Carbon (Pd/C) system under mild hydrogen pressure, optimized to prevent ring hydrogenation while ensuring complete removal of the benzyl protecting groups.
Mechanistic Insight & Reaction Design
Surface Chemistry of O-Debenzylation
The reaction proceeds via a heterogeneous mechanism on the Palladium surface. Unlike homogeneous catalysis, the rate-limiting steps often involve the competitive adsorption of the substrate and hydrogen gas.
-
Adsorption: The lipophilic benzyl ethers coordinate to the Pd surface.
-
Oxidative Addition/Hydrogenolysis: Surface-bound hydrides attack the benzylic carbon. The C-O bond is cleaved, releasing toluene as a byproduct.
-
Desorption: The polar phenolic product desorbs. Note: Phloroglucinol is significantly more polar than the starting material, reducing its affinity for the lipophilic carbon support, which drives the reaction forward.
Mechanistic Pathway Diagram[1]
Figure 1: Mechanistic flow of heterogeneous Pd-catalyzed O-debenzylation.
Critical Process Parameters (CPP)
| Parameter | Recommended Setting | Rationale |
| Catalyst | 10% Pd/C (Type: Degussa or similar), 5-10 wt% loading | High surface area Pd ensures rapid turnover. 10% loading balances cost vs. speed. |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | High solubility for substrate and H2 gas. Facilitates product desorption.[1] |
| Pressure | 1 atm (Balloon) to 3 atm (Parr) | Benzyl ethers cleave easily; high pressure is rarely needed and risks ring reduction. |
| Temperature | Ambient (20–25 °C) | Elevated temps increase risk of ring hydrogenation and solvent flammability. |
| Additives | None (Neutral) | Acid (HCl) speeds reaction but is unnecessary for this substrate and complicates workup. |
Detailed Experimental Protocol
Safety Pre-Read (Critical)
-
Pyrophoric Hazard: Dry Pd/C can ignite methanol vapors instantly. ALWAYS keep the catalyst wet or under an inert atmosphere (Nitrogen/Argon).
-
Hydrogen Hazard: H2 is highly flammable. Ensure all ignition sources are removed.[2] Vent gases into a fume hood.[3]
Materials
-
Substrate: 3,5-Dibenzyloxyphenol (1.0 equiv).
-
Catalyst: 10% Palladium on Carbon (wet support preferred, ~50% water).[4]
-
Solvent: HPLC grade Methanol.
-
Gas: Hydrogen balloon (double-walled) or cylinder.
-
Filtration: Celite 545 filter aid.
Step-by-Step Procedure
Step 1: Inerting and Catalyst Addition [2][3][5][6]
-
Weigh the reaction flask (Round Bottom Flask, RBF).
-
Add the 3,5-Dibenzyloxyphenol (e.g., 1.0 g, 3.26 mmol) and a magnetic stir bar.
-
Seal with a septum and purge with Nitrogen (N2) for 5 minutes.
-
Safety Step: Weigh 10% Pd/C (100 mg, 10 wt% relative to substrate) on weighing paper.
-
Temporarily remove the septum and add the Pd/C carefully to the solid substrate. Alternatively, add Pd/C first, then substrate.
-
IMMEDIATELY reseal and purge with N2 for another 5 minutes to remove air.
Step 2: Solvent Addition [2][5]
-
Using a syringe, add Methanol (20 mL, ~0.15 M concentration) through the septum.
-
Note: Adding solvent to the mixture under N2 prevents the "spark-vapor" ignition risk common when dumping dry catalyst into methanol.
Step 3: Hydrogenation
-
Prepare a balloon filled with Hydrogen gas (H2).[2][7] Connect it to a needle/adapter.
-
Insert a vent needle into the septum.
-
Insert the H2 needle. Allow H2 to flush the headspace for 30 seconds. Remove the vent needle.
-
Stir the reaction vigorously at room temperature.
-
Visual Check: The black Pd/C suspension should swirl freely.
-
-
Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS after 2-4 hours.
-
Endpoint: Disappearance of the starting material spot (Rf ~0.6) and appearance of the polar product spot (Rf ~0.1, often streaks).
-
Step 4: Workup and Isolation
-
Once complete, remove the H2 balloon and purge the flask with N2 for 5 minutes.
-
Prepare a sintered glass funnel with a 2 cm pad of Celite . Pre-wet the Celite with methanol.
-
Filter the reaction mixture through the Celite pad to remove the catalyst.[7][8]
-
Caution: Do not let the filter cake dry out completely while air is being pulled through, as the Pd/C can spark. Wash with fresh Methanol (2 x 10 mL).
-
-
Concentrate the clear filtrate under reduced pressure (Rotary Evaporator, <40 °C).
-
Product: The residue is 3,5-dihydroxyphenol (Phloroglucinol) , typically an off-white to beige solid.
Workflow Diagram
Figure 2: Operational workflow for the safe hydrogenation of benzyl ethers.
Analytical Validation
To confirm the identity of the product (Phloroglucinol) and ensure complete deprotection, use 1H NMR .
| Proton Type | Chemical Shift (δ, ppm) in DMSO-d6 | Multiplicity | Integration | Interpretation |
| Aromatic CH | 5.60 - 5.80 | Singlet (s) | 3H | The equivalent protons on the phloroglucinol ring. |
| Phenolic OH | 9.00 - 9.20 | Broad Singlet (br s) | 3H | Exchangeable protons (disappear with D2O shake). |
| Absence | 7.30 - 7.45 | Multiplet | - | CRITICAL: Absence of benzyl aromatic protons confirms deprotection. |
| Absence | 5.00 - 5.10 | Singlet | - | CRITICAL: Absence of benzylic CH2 protons confirms cleavage. |
Note: Phloroglucinol is symmetric, resulting in a simplified spectrum compared to the starting material.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Slow Reaction (>6h) | Poisoned Catalyst | Sulfur or amines in substrate can poison Pd. Use higher loading (20%) or Pearlman’s Catalyst (Pd(OH)2). |
| Incomplete Conversion | Poor H2 Mass Transfer | Increase stirring speed. Switch from balloon to a slight positive pressure (or refill balloon). |
| Product Color (Pink/Brown) | Oxidation | Phloroglucinol oxidizes in air. Perform workup quickly and store under N2 in the dark. |
| Fire at Filter | Dry Pyrophoric Catalyst | Never pull air through the dry filter cake for extended periods. Keep the Celite pad wet with water/solvent before disposal.[2] |
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). John Wiley & Sons. (Standard reference for debenzylation conditions).
-
Palladium-Catalyzed Hydrogenolysis of Benzyl Ethers . BenchChem Application Notes. (General protocols for O-debenzylation).
-
Synthesis of Phloroglucinol Derivatives . Singh, I. P., & Bharate, S. B. (2006). Natural Product Reports. (Discusses the reactivity and synthesis of phloroglucinol cores).
-
Safe Handling of Organometallic Catalysts . Sigma-Aldrich Technical Bulletin. (Safety protocols for Pd/C).
Sources
Scale-up synthesis of 3,5-Dibenzyloxyphenol intermediates
Application Note: Scalable Synthesis of 3,5-Dibenzyloxyphenol Intermediates
Executive Summary
Target Molecule: 3,5-Dibenzyloxyphenol (CAS: 63604-98-8) Application: Critical intermediate for the synthesis of Resveratrol, Pterostilbene, Cannabinoids, and complex polyketide natural products. The Challenge: The synthesis of 3,5-dibenzyloxyphenol typically relies on the alkylation of phloroglucinol (1,3,5-trihydroxybenzene). Because phloroglucinol has three identical nucleophilic sites, standard alkylation results in a statistical mixture of mono-, di-, and tri-benzylated products. The Solution: This guide presents a Process Engineering Approach that moves beyond "lucky" chromatography. We utilize controlled stoichiometry combined with a pH-Switch Extraction Protocol and Fractional Crystallization to isolate the desired di-substituted product in high purity (>98%) without the use of silica gel columns, making the process viable for multi-kilogram scale-up.
Strategic Route Selection
While alternative routes exist (e.g., Baeyer-Villiger oxidation of 3,5-dibenzyloxyacetophenone), the direct alkylation of phloroglucinol remains the most cost-effective industrial route. The key to success lies in managing the statistical distribution of products.
Reaction Logic & Impurity Profile
The reaction follows a consecutive competitive reaction model (
-
Starting Material: Phloroglucinol (A)[1]
-
Intermediate 1: 3-Benzyloxyresorcinol (Mono-benzyl) (B)
-
Target: 3,5-Dibenzyloxyphenol (Di-benzyl) (C)
-
Over-Alkylation: 1,3,5-Tribenzyloxybenzene (Tri-benzyl) (D)
To maximize (C), we must accept a conversion limit where (B) is minimized but (D) is not yet dominant. Process simulations and experimental data suggest a stoichiometric ratio of 2.0 to 2.2 equivalents of benzyl bromide is optimal.
Figure 1: Consecutive reaction pathway. The goal is to arrest the reaction at the 'Di' stage by limiting the electrophile and controlling base solubility.
Detailed Protocol: Scale-Up Synthesis
Materials & Stoichiometry
| Reagent | Equiv. | Role | Critical Parameter |
| Phloroglucinol (Anhydrous) | 1.0 | Substrate | Use anhydrous to prevent hydrolysis of BnBr. |
| Benzyl Bromide | 2.1 | Electrophile | Strict control. >2.2 eq drastically increases Tri-benzyl impurity. |
| Potassium Carbonate ( | 2.5 | Base | Milled/Powdered. Particle size affects reaction rate. |
| Acetone | 10 Vol | Solvent | Safer than DMF; easier to remove. |
| Potassium Iodide (KI) | 0.1 | Catalyst | Finkelstein catalyst to accelerate reaction (optional but recommended). |
Reaction Procedure
-
Setup: Equip a reactor with a mechanical stirrer (overhead), reflux condenser, and temperature probe. Flush with Nitrogen.[2]
-
Charging: Charge Acetone (10 volumes relative to Phloroglucinol mass). Add Phloroglucinol and
.-
Note: The mixture will be a heterogeneous suspension. Efficient agitation is critical.
-
-
Activation: Add KI (0.1 eq) and heat the mixture to reflux (
) for 30 minutes to ensure deprotonation initiation. -
Controlled Addition:
-
Cool slightly to
(gentle reflux). -
Add Benzyl Bromide dropwise over 60–90 minutes .
-
Why? Rapid addition causes local high concentrations of BnBr, favoring the formation of Tri-benzyl impurity (double alkylation events).
-
-
Reaction Phase: Return to reflux. Monitor by HPLC after 4 hours.
-
Target Endpoint: Phloroglucinol < 1%, Mono-benzyl < 10%.
-
Stop Condition: If Tri-benzyl exceeds 15%, stop immediately.
-
-
Quench: Cool to room temperature. Filter off inorganic salts (
, Excess ). Wash the filter cake with acetone. -
Concentration: Rotovap the filtrate to obtain a crude semi-solid oil.
Purification: The "Self-Validating" pH-Switch System
This is the most critical section. We exploit the acidity differences between the species to separate them without chromatography.
-
Tri-benzyl: Neutral (No acidic protons).
-
Di-benzyl (Target): Weakly Acidic Phenol (
). -
Mono-benzyl: Diphenol (More polar).
-
Phloroglucinol: Triphenol (Water soluble).
The pH-Switch Workflow
Figure 2: The pH-Switch purification strategy eliminates the neutral Tri-benzyl impurity and water-soluble Phloroglucinol before crystallization.
Step-by-Step Purification Protocol
-
Solvent Swap: Dissolve the crude oil from the reaction in Toluene (5 Vol).
-
Water Wash: Wash with water (2 x 3 Vol) to remove residual Acetone, DMF, or unreacted Phloroglucinol. Discard aqueous.[3]
-
Base Extraction (Critical):
-
Extract the Toluene layer with 10% NaOH (aq) (3 x 3 Vol).
-
Mechanism:[2][4][5][6][7][8][9] The Target (Di) and Mono convert to water-soluble sodium phenoxides. The Tri-benzyl (neutral) remains in the Toluene.
-
Separation: Keep the Aqueous Layer (Bottom). Discard the Toluene layer (Top) which contains the over-alkylated waste.
-
-
Acidification:
-
Cool the combined aqueous basic layers to
. -
Slowly add 6N HCl until pH reaches 1-2. The phenols will precipitate as a white/off-white solid or oil.
-
-
Recovery: Extract the acidified aqueous mixture with Ethyl Acetate (EtOAc). Dry over
and concentrate to dryness. -
Crystallization (Polishing):
-
The residue now contains mostly Target (Di) and some Mono.
-
Solvent System: Toluene : Heptane (1:3) .
-
Dissolve the solid in minimum hot Toluene (
). -
Slowly add Heptane until slight turbidity is observed.[10]
-
Allow to cool slowly to room temperature, then to
. -
Result: 3,5-Dibenzyloxyphenol crystallizes out. Mono-benzyl impurities often remain in the mother liquor due to higher polarity/solubility in the mix.
-
Safety & Waste Management
-
Benzyl Bromide: A potent lachrymator (tear gas).
-
Handling: Always handle in a fume hood.
-
Spill Control: Neutralize spills immediately with 10% aqueous ammonia or dilute NaOH.
-
Reactor Opening: Before opening the reactor for workup, add a small amount of aqueous ammonia to destroy unreacted benzyl bromide.
-
-
Exotherm: The alkylation is exothermic. On a large scale (>1kg), the addition of Benzyl Bromide must be rate-limited by the cooling capacity of the reactor.
-
Waste Streams:
-
Toluene Waste: Contains 1,3,5-tribenzyloxybenzene. Can be incinerated.
-
Aqueous Waste: Contains potassium bromide and excess base. Neutralize before disposal.
-
References
-
BenchChem Technical Support. (2025).[2] An In-depth Technical Guide to the Synthesis of 3,5-Dibenzyloxyphenyloxirane. Retrieved from
-
Kueny-Stotz, M., et al. (2007).[11] Straightforward Synthesis of Highly Hydroxylated Phloroglucinol-Type 3-Deoxyanthocyanidins. Thieme Connect. Retrieved from
-
Organic Chemistry Portal. (2008). Benzyl Protection of Phenols under Neutral Conditions. Retrieved from
-
National Institutes of Health (NIH). (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. Retrieved from
-
PubChem. (2025). 3,5-Dibenzyloxyphenol Compound Summary. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. CN1785948A - Improved preparation technology of phloroglucinol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]
- 7. CN103421852A - Method for extracting phloroglucinol from brown algae - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN112920023A - Synthetic method of high-purity phloroglucinol compound - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Deprotection of 3,5-Dibenzyloxyphenol
Topic: Optimization and Troubleshooting of Pd/C-Catalyzed Hydrogenolysis of 3,5-Dibenzyloxyphenol. Target Product: Phloroglucinol (Benzene-1,3,5-triol).[1] Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.[1]
Executive Summary & Reaction Context
The deprotection of 3,5-dibenzyloxyphenol to phloroglucinol via Palladium on Carbon (Pd/C) hydrogenolysis is a deceptively simple transformation. While standard benzyl ethers cleave readily, resorcinol and phloroglucinol derivatives present unique challenges due to electronic deactivation of the intermediate and solubility mismatches between the lipophilic starting material and the highly polar product.
The Core Challenge: The reaction frequently stalls at the mono-deprotected intermediate (5-(benzyloxy)benzene-1,3-diol) or fails due to product adsorption onto the catalyst surface (catalyst fouling). Conversely, aggressive conditions risk reducing the aromatic ring, destroying the product.[1]
Diagnostic Workflow (Interactive Decision Tree)
Before altering your protocol, diagnose the specific failure mode using the logic flow below.
Figure 1: Diagnostic logic for troubleshooting hydrogenolysis failures. Follow the path based on your LCMS/TLC data.
Deep-Dive Troubleshooting (Q&A)
Issue 1: The "Mono-De" Trap (Stalling at 50%)
User Question: My reaction proceeds quickly to the mono-benzyl intermediate and then stops completely. Adding more catalyst doesn't help.[1] Why?
Technical Insight: This is a classic kinetic stall.[1] The first benzyl group is cleaved from a lipophilic molecule.[1] The resulting intermediate (a phenol) is more electron-rich and polar. Two factors are at play:
-
Product Inhibition: The phenolic oxygen of the intermediate coordinates strongly to the Pd surface, blocking active sites for the second turnover.
-
Solubility: If you are using a non-polar solvent (e.g., Toluene, EtOAc), the intermediate may precipitate onto the carbon support, physically coating the catalyst.[1]
Corrective Protocol:
-
Add an Acid Promoter: Add 1.0–2.0 equivalents of Acetic Acid (AcOH) or a catalytic amount of HCl.[1] Protonating the phenolic oxygen weakens its coordination to the Palladium, facilitating desorption and turnover [1].
-
Solvent Switch: Ensure the solvent system can dissolve the highly polar final product (Phloroglucinol). A mixture of Ethanol/Ethyl Acetate (1:1) is often superior to pure alcohols.[1]
Issue 2: Catalyst Poisoning vs. Inertness
User Question: I am using fresh 10% Pd/C, but I see zero conversion after 24 hours. Is my catalyst bad?
Technical Insight: Complete lack of reactivity usually indicates poisoning rather than bad catalyst.[1] Benzyl ethers are sensitive to trace impurities that bind irreversibly to Pd active sites.[1]
-
Common Culprits: Sulfur (from thiols/thioethers in previous steps), Amines (pyridine derivatives), or Phosphines.[1]
-
The "Inert" Catalyst: Dry Pd/C is sometimes oxidized and requires an "induction period" to reduce Pd(II) to active Pd(0).
Corrective Protocol:
-
The Pre-Wash: Dissolve your substrate in the solvent and treat it with activated carbon (without Pd) for 1 hour, then filter. This removes poisons before adding the expensive catalyst.[1]
-
Catalyst Loading: Increase loading to 10-20 wt% (weight of catalyst / weight of substrate).
-
Type: Switch to Pearlman’s Catalyst (Pd(OH)₂/C) .[1][2] It is often more robust for difficult debenzylations [2].[1]
Issue 3: Over-Reduction (Ring Saturation)
User Question: I finally got full conversion, but my mass spec shows M+6 (cyclohexane triol). I destroyed the aromatic ring.
Technical Insight: Phloroglucinol is an extremely electron-rich aromatic system.[1] Under high hydrogen pressure (>5 bar) or with highly active catalysts, the thermodynamic driving force favors ring saturation over simple C-O cleavage [3].
Corrective Protocol:
-
Pressure Control: Strictly use a hydrogen balloon (1 atm) . Do not use a Parr shaker unless necessary.
-
Monitor Closely: Stop the reaction immediately upon disappearance of the intermediate.
-
Poison the Catalyst (Selectively): Surprisingly, adding a trace of Diphenylsulfide or using "unreduced" Pd/C can lower the catalyst activity just enough to prevent ring reduction while allowing debenzylation.
The "Gold Standard" Optimized Protocol
Based on comparative solvent studies and kinetic data [1][4], this protocol maximizes yield while minimizing over-reduction.[1]
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol + 5% Acetic Acid | EtOH dissolves the product; AcOH promotes cleavage and prevents phenoxide adsorption. |
| Catalyst | 10% Pd/C (50% water wet) | Wet catalyst is safer (non-pyrophoric) and water aids in solubilizing polar byproducts. |
| Loading | 10 wt% | Sufficient active sites to overcome minor impurities. |
| Pressure | 1 atm (Balloon) | Prevents ring saturation (over-reduction).[1] |
| Temp | RT to 40°C | Start at RT. Only heat if stalled.[1] |
| Agitation | Vigorous (>800 RPM) | Hydrogenolysis is mass-transfer limited; H2 must dissolve into the liquid. |
Step-by-Step Procedure:
-
Dissolve 3,5-dibenzyloxyphenol (1.0 eq) in Ethanol (0.1 M concentration).
-
Add Glacial Acetic Acid (5% v/v).
-
Under Argon/Nitrogen flow, carefully add 10% Pd/C (10 wt% relative to substrate).[1]
-
Evacuate the flask and backfill with Hydrogen (Balloon) three times.[1]
-
Stir vigorously at Room Temperature.
-
Checkpoint: Check TLC/LCMS at 2 hours.
-
If stalled: Heat to 45°C.
-
If complete: Filter through Celite immediately to prevent over-reduction.[1]
-
-
Concentrate filtrate.[1] Note: Phloroglucinol is sensitive to oxidation; store under inert gas.[1]
Frequently Asked Questions (FAQs)
Q: Can I use Transfer Hydrogenation (e.g., Ammonium Formate) instead of H2 gas? A: Yes, and it is often better for selectivity.[1][2] Using Ammonium Formate (3-5 eq) or Cyclohexene with Pd/C allows for precise control.[1] The kinetics are slower, which reduces the risk of ring saturation. However, ensure you wash out the ammonium salts during workup [5].
Q: My product turned black during workup. What happened? A: Phloroglucinol is highly prone to auto-oxidation (forming quinones) in air, especially under basic conditions.[1] Always evaporate solvents at low temperature (<40°C) and store the solid under Nitrogen/Argon. Avoid basic washes (NaHCO3) if possible.[1]
Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a faster solvent for hydrogenolysis [1].[1] However, it poses a higher safety risk (flammability) with dry Pd/C. Ethanol is generally safer and provides adequate solubility when combined with acetic acid.[1]
References
-
Solvent Effects in Hydrogenolysis: Standard catalytic hydrogenolysis rates of O-benzyl groups are significantly accelerated in acetic acid compared to neutral alcohols. Source:
-
Catalyst Selection & Pearlman's Catalyst: Pd(OH)2/C is often required for sterically hindered or electronically deactivated benzyl ethers. Source:
-
Over-Reduction Risks: Phloroglucinol and resorcinol derivatives are susceptible to ring hydrogenation under vigorous conditions. Source:[1]
-
Greene's Protective Groups (General Authority): Wuts, P. G. M.[1][3] Greene's Protective Groups in Organic Synthesis, 5th Ed.[1][4] John Wiley & Sons. Source:[1][4][5]
-
Transfer Hydrogenation Alternatives: Using ammonium formate or cyclohexadiene can prevent over-reduction in sensitive substrates. Source:[1][2]
Sources
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation of 3,5-bis(benzyloxy)phenol
Executive Summary & Strategic Context
3,5-bis(benzyloxy)phenol (MW: 306.36 g/mol ) is a critical synthetic intermediate, primarily serving as a protected resorcinol scaffold in the synthesis of complex polyphenols, dendrimers, and resveratrol analogs.
For researchers and drug developers, the analytical challenge lies not in its synthesis, but in its structural validation . The molecule possesses two "loud" benzyl protecting groups that dominate mass spectral data, often obscuring the phenolic core.
This guide provides a comparative analysis of ionization techniques (EI vs. ESI) to optimize detection. It moves beyond standard library matching to explain the mechanistic causality of its fragmentation, ensuring you can confidently differentiate this product from mono-benzylated impurities or positional isomers.
Theoretical Framework: The Fragmentation Mechanism
To interpret the mass spectrum of 3,5-bis(benzyloxy)phenol, one must understand the lability of the benzyl-ether bond. The fragmentation is driven by the stability of the tropylium ion , a hallmark of benzyl derivatives.[1][2][3]
The Tropylium Cascade
Upon ionization, the ether oxygen radical cation triggers a cleavage that expels the benzyl group.
-
Inductive Cleavage: The C-O bond breaks, generating a benzyl cation (
, 91). -
Rearrangement: The benzyl cation instantly rearranges into the aromatic, seven-membered tropylium ion .[4] This is typically the Base Peak (100% relative abundance) in Electron Impact (EI) spectra.
-
Secondary Loss: The remaining phenolic radical cation may lose the second benzyl group or undergo CO loss (characteristic of phenols), leading to the resorcinol core ions.
Visualization of Fragmentation Pathway
The following diagram illustrates the primary fragmentation vector, highlighting the transition from the molecular ion to the diagnostic tropylium species.
Figure 1: Mechanistic pathway showing the dominance of the tropylium ion formation and the sequential stripping of protecting groups.
Comparative Analysis: Performance of Ionization Techniques
Selecting the correct ionization mode is binary: do you need structural confirmation (EI) or molecular weight validation (ESI)?
Performance Matrix: EI vs. ESI vs. APCI
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Primary Utility | Structural Fingerprinting | Molecular Weight Confirmation | Analysis of non-polar impurities |
| Molecular Ion ( | Weak / Absent (<5%) | Strong ( | Moderate |
| Base Peak | |||
| Fragmentation | Extensive (Hard Ionization) | Minimal (Soft Ionization) | Moderate |
| Limit of Detection | Low ng range | pg range (High Sensitivity) | Low ng range |
| Best For... | Library matching & impurity ID | LC-MS quantification & purity checks | Compounds that don't ionize well in ESI |
Analytical Recommendation
-
For Synthesis Monitoring: Use ESI-MS (Negative Mode) . The phenolic proton is acidic, allowing for excellent ionization (
at 305). This preserves the molecular ion, confirming you have the full bis-benzyl product and not a fragment. -
For Unknown Identification: Use EI-GC/MS . The pattern of
91, 65, and the weak parent ion is diagnostic for benzyl ethers.
Experimental Data & Interpretation
The following data represents the expected mass spectral peaks derived from standard benzyl ether behavior and resorcinol derivatives.
Key Diagnostic Ions (EI Source, 70 eV)
| Identity | Relative Abundance (Est.) | Mechanistic Origin | |
| 306 | Molecular Ion ( | 2 - 10% | Parent molecule. Stability is low due to facile ether cleavage. |
| 215 | 15 - 25% | Loss of one benzyl group. Confirms the "bis" substitution. | |
| 91 | Tropylium Ion | 100% (Base) | Rearrangement of benzyl cation ( |
| 65 | Cyclopentadienyl | 10 - 20% | Fragmentation of the tropylium ion ( |
| 181 | Dihydroxybiphenyl-like | < 10% | Rearrangement product (rare but possible). |
Differentiating Impurities
A common impurity is 3-benzyloxy-5-hydroxyphenol (Mono-benzylated resorcinol).
-
Target Molecule (
306): Shows 306 and 215. -
Impurity (
216): Shows Parent 216. -
Differentiation: In ESI, the mass shift of 90 Da (Benzyl vs. H) is immediately obvious. In EI, the absence of ions >216 confirms the impurity.
Validated Experimental Protocols
These protocols are designed to be self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.
Protocol A: LC-MS/MS (ESI Negative Mode)
Objective: Purity assessment and molecular weight confirmation.
-
Sample Preparation:
-
Dissolve 1 mg of 3,5-bis(benzyloxy)phenol in 1 mL of LC-MS grade Methanol .
-
Dilute 1:100 with 50:50 Methanol:Water (with 0.1% Formic Acid).
-
Why: High concentration leads to dimer formation (
), confusing the spectra.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Why: The molecule is hydrophobic. High organic content is needed for elution.
-
-
MS Parameters (Source: ESI):
-
Polarity: Negative (Targeting
, 305). -
Capillary Voltage: 3000 V.
-
Fragmentor: 100 V (Keep low to prevent in-source fragmentation).
-
-
System Suitability (Self-Validation):
-
Inject a blank (MeOH). Ensure no carryover at RT ~3.5 min.
-
Inject Resveratrol standard (structural analog). Verify ionization efficiency in Neg mode.
-
Protocol B: GC-MS (EI Mode)
Objective: Structural fingerprinting.
-
Derivatization (Optional but Recommended):
-
While the molecule is volatile enough for GC, the free phenol can cause tailing.
-
Reagent: BSTFA + 1% TMCS.
-
Reaction: 60°C for 30 mins.
-
Result: TMS-derivative (
378). This shifts the parent ion to 378, making it easier to identify against the background.
-
-
GC Conditions:
-
Inlet: 280°C, Split 20:1.
-
Column: HP-5ms (30m x 0.25mm).
-
Oven: 100°C (hold 1 min) -> 20°C/min -> 300°C.
-
Workflow Diagram
Figure 2: Decision matrix for selecting the appropriate mass spectrometry workflow based on analytical goals.
References
-
Fiveable. "Key Mass Spectrometry Fragmentation Patterns." Spectroscopy Guide. Link
-
National Institutes of Health (PMC). "Tropylium Ion, an Intriguing Moiety in Organic Chemistry." PMC 1011123. Link
-
Journal of the American Society for Mass Spectrometry. "Ion-neutral complexes resulting from dissociative protonation: Fragmentation of benzyl ethers." Link
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns: Ethers and Aryl Ethers." Link
-
BenchChem. "Technical Guide to the Synthesis of 3,5-Dibenzyloxyphenyloxirane." (Context on 3,5-bis(benzyloxy)phenol as intermediate). Link
Sources
Comparing reactivity of 3,5-Dibenzyloxyphenol vs 3,5-Dihydroxybenzoic acid
Executive Summary
This guide contrasts two structural analogs of the resorcinol (1,3-benzenediol) family. While they share the 1,3,5-substitution pattern, their chemical behaviors are diametrically opposed due to the electronic nature of their unique C-5 substituents.
-
3,5-Dibenzyloxyphenol (Molecule A): A lipophilic, electron-rich "capped" building block. It acts as a controlled mono-nucleophile, primarily used in convergent dendrimer synthesis (Fréchet-type).
-
3,5-Dihydroxybenzoic Acid (Molecule B,
-Resorcylic Acid): A hydrophilic, "push-pull" electronic system. It serves as a dual-functional scaffold in supramolecular chemistry (MOFs) and as a proton-transfer matrix in MALDI-MS.
Electronic Architecture & Reactivity Profile
The divergence in reactivity stems from the electronic competition on the aromatic ring.
Electronic Density Map
| Feature | 3,5-Dibenzyloxyphenol (A) | 3,5-Dihydroxybenzoic Acid (B) |
| Core Structure | Phloroglucinol ether (1,3,5-trioxygenated) | |
| C-5 Substituent | -H (relative to parent phenol) / -OBn (x2) | -COOH (Carboxylic Acid) |
| Electronic Effect | Strong | Push-Pull: -OH (+M) vs -COOH (-M, -I). |
| Ring Reactivity | Super-Activated. Highly prone to Electrophilic Aromatic Substitution (EAS). | Moderated. The -COOH deactivates the ring meta to itself, counteracting the -OH activation. |
| Solubility | Lipophilic (DCM, THF, Toluene). | Hydrophilic/Polar (Water, MeOH, Acetone). |
| pKa | Phenol | COOH |
Mechanistic Implications[1][2]
-
Molecule A is a "masked" phloroglucinol. The benzyl groups protect two sites, forcing reaction at the single free phenol. The ring is so electron-rich that it can undergo EAS under very mild conditions, sometimes requiring careful temperature control to prevent over-substitution.
-
Molecule B presents a selectivity challenge. In basic conditions, the carboxylate (
) forms first, followed by the phenoxides. In acidic conditions, the -COOH can be esterified, but the ring is susceptible to decarboxylation if heated ( ) due to the ortho/para electron donation from the -OH groups stabilizing the transition state.
Critical Reactivity Pathways
Pathway 1: Nucleophilic Substitution (O-Alkylation)
This is the primary reaction for Molecule A in dendrimer chemistry.
-
Molecule A: Reacts cleanly as a monodentate nucleophile. The benzyl groups prevent side reactions at the 3,5 positions.
-
Molecule B: Requires chemoselectivity. Treating B with alkyl halides often results in mixtures of esters (O-alkylation of carboxylate) and ethers (O-alkylation of phenol), unless pH is strictly controlled to exploit pKa differences (pKa COOH < pKa Phenol).
Pathway 2: Electrophilic Aromatic Substitution (EAS)[6]
-
Molecule A: The 2, 4, and 6 positions are identical and highly activated. Bromination or formylation (Vilsmeier-Haack) occurs rapidly.
-
Molecule B: The -COOH group directs meta, while -OH directs ortho/para.
-
Conflict: The -OH groups (strong activators) dominate the directing effect. Electrophiles will attack positions 2, 4, or 6 (ortho/para to OH). However, the -COOH makes the ring less nucleophilic overall compared to A.
-
Experimental Protocols
Protocol A: Convergent Dendron Synthesis (Williamson Ether Synthesis)
Objective: Synthesis of a Generation 1 (G1) Dendron using 3,5-Dibenzyloxyphenol. Rationale: This protocol utilizes the "clean" nucleophilicity of Molecule A. Potassium carbonate is used as a mild base to deprotonate the phenol without cleaving the benzyl ethers.
Materials:
-
3,5-Dibenzyloxyphenol (1.0 eq)
-
3,5-Di-tert-butylbenzyl bromide (Electrophile, 1.1 eq)
-
Potassium Carbonate (
, 2.5 eq) -
18-Crown-6 (Catalytic, 0.1 eq) - promotes solubility of carbonate
-
Solvent: Acetone (dry)
Step-by-Step Workflow:
-
Activation: Charge a flame-dried round-bottom flask with 3,5-Dibenzyloxyphenol,
, and 18-crown-6 in dry acetone under Argon. Stir at room temperature for 30 mins. Observation: The solution may turn slightly yellow as the phenoxide forms. -
Coupling: Add the benzyl bromide derivative dropwise.
-
Reflux: Heat the mixture to vigorous reflux (
) for 12–24 hours. Monitor by TLC (Stationary phase: Silica; Mobile phase: Hexane/EtOAc 4:1). -
Workup: Cool to RT. Filter off the inorganic salts (
, excess ). -
Purification: Evaporate solvent. Recrystallize from Ethanol/Hexane or perform flash chromatography.
Self-Validation:
-
1H NMR Check: Look for the disappearance of the phenolic -OH singlet (
~4.5-5.5 ppm) and the appearance of the new benzylic -CH2- peak ( ~5.0 ppm).
Protocol B: Selective Esterification of 3,5-Dihydroxybenzoic Acid
Objective: Synthesis of Methyl 3,5-dihydroxybenzoate. Rationale: Fischer esterification allows modification of the carboxylic acid while leaving the phenolic -OH groups free for later derivatization or coordination.
Materials:
-
3,5-Dihydroxybenzoic acid (1.0 eq)
-
Methanol (Excess, serves as solvent)
-
Sulfuric Acid (
, catalytic, 0.1 eq) or Thionyl Chloride ( )
Step-by-Step Workflow:
-
Dissolution: Dissolve 3,5-DHBA in anhydrous Methanol.
-
Catalysis: Add conc.
dropwise (exothermic). -
Reflux: Heat to reflux (
) for 8 hours. The equilibrium is driven by the excess methanol. -
Neutralization: Cool to RT. Carefully neutralize with saturated
solution until pH ~7. -
Extraction: Extract with Ethyl Acetate (3x). The ester partitions into the organic layer; unreacted acid remains in the aqueous base.
-
Drying: Dry over
and concentrate.
Self-Validation:
-
IR Spectroscopy: Disappearance of the broad carboxylic O-H stretch (2500-3300
) and sharpening of the Carbonyl (C=O) band at ~1720 (ester) vs 1680 (conjugated acid).
Visualizing the Pathways
The following diagram illustrates the divergent synthetic utility of both molecules.
Caption: Comparative reaction pathways. Molecule A follows a linear nucleophilic growth path (Green), while Molecule B offers divergent functionalization via the acid moiety (Yellow).
Application Case Studies
Nanotechnology: The Fréchet Dendrimer (Molecule A)
3,5-Dibenzyloxyphenol is the "holy grail" monomer for convergent dendrimer synthesis.
-
Mechanism: The "two-in, one-out" structure allows exponential growth. The benzyl groups are robust during synthesis but can be removed via catalytic hydrogenation (
) to reveal new reactive surface groups. -
Why A and not B? The carboxylic acid in B would interfere with the standard alkylation chemistry used to build these polymers, requiring tedious protection/deprotection steps.
Analytical Chemistry: MALDI-MS Matrix (Molecule B)
3,5-DHBA is a structural isomer of the famous 2,5-DHB (Gentisic acid) matrix.
-
Mechanism: In Matrix-Assisted Laser Desorption/Ionization (MALDI), the matrix must co-crystallize with the analyte and absorb UV laser energy.
-
Performance: While 2,5-DHB is generally superior for proteins ("sweet spot" effect), 3,5-DHBA is often used for mechanistic studies of proton transfer. The high acidity of the radical cation formed upon irradiation aids in ionizing neutral analytes.
References
-
Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society. Link
-
Strupat, K., Karas, M., & Hillenkamp, F. (1991). 2,5-Dihydroxybenzoic acid: a new matrix for laser desorption-ionization mass spectrometry. International Journal of Mass Spectrometry and Ion Processes. Link
-
Liang, C. W., et al. (2013). MALDI mechanism of dihydroxybenzoic acid isomers: desorption of neutral matrix and analyte.[7] The Journal of Physical Chemistry B. Link
-
BenchChem. Synthesis of 3,5-Dihydroxyacetophenone from 3,5-Dihydroxybenzoic Acid. BenchChem Technical Guides. Link
Sources
- 1. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Computational study of matrix-peptide interactions in MALDI mass spectrometry: Interactions of 2,5- and 3,5-dihydroxybenzoic acid with the tripeptide valine-proline-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. MALDI mechanism of dihydroxybenzoic acid isomers: desorption of neutral matrix and analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Unsymmetrical Fréchet-type Dendrimers via Double Click Chemistry -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
Safety Operating Guide
Core Directive: The "Zero-Ambiguity" Disposal Standard
Topic: 3,5-Dibenzyloxyphenol Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I often see disposal treated as an afterthought—a "bin it and forget it" mentality. With phenolic intermediates like 3,5-Dibenzyloxyphenol (CAS: 61438-27-5) , this complacency is a safety gap. While not as acutely toxic as unsubstituted phenol, the lipophilic benzyl groups alter its environmental mobility and persistence.
This guide replaces generic advice with a self-validating disposal workflow . We do not just "throw away" chemicals; we segregate, stabilize, and transfer custody to certified destruction facilities.
Chemical Identity & Hazard Profile
Before disposal, you must validate the material's state. 3,5-Dibenzyloxyphenol is typically a solid powder.[1] Its disposal pathway is dictated by its incompatibility profile .
| Parameter | Data | Operational Implication |
| CAS Number | 61438-27-5 | Use this for all waste manifest labeling. |
| Physical State | Solid (Powder) | Dust Hazard: Do not dispose of in open trash. |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) | PPE (Nitrile gloves, N95/P100 mask) is mandatory during waste transfer. |
| Reactivity | Incompatible with Strong Oxidizers & Bases | CRITICAL: Never mix with nitric acid or perchlorates in waste streams (Risk of fire/explosion).[2] |
Senior Scientist Insight: The benzyl ether protection makes this compound less acidic than free phenols, but it remains reactive toward strong oxidizers. Never consolidate this waste into a container holding "Oxidizing Acids" (e.g., Chromic acid waste), as the ether linkage can cleave and oxidize exothermically.
The Self-Validating Disposal Protocol
This protocol uses a "Check-Segregate-Pack" system to ensure compliance with EPA (RCRA) and local safety standards.
Scenario A: Disposal of Pure Solid (Expired/Surplus)
-
Segregation: Ensure the solid waste bin is designated for "Hazardous Waste - Solid - Organic."
-
Validation: Check the bin log. If it contains oxidizer pads or heavy metal salts, STOP . Start a new container.
-
-
Primary Containment:
-
Transfer the 3,5-Dibenzyloxyphenol into a clear, sealable polyethylene bag (minimum 4 mil thickness).
-
Why? This prevents dust generation when the waste drum is eventually crushed or compacted.
-
-
Secondary Containment:
-
Place the sealed bag into the laboratory's rigid hazardous waste drum (fiberboard or poly drum).
-
-
Labeling:
-
Tag with the full chemical name: "3,5-Dibenzyloxyphenol" .
-
Check "Toxic" and "Irritant" on the waste tag.
-
Scenario B: Disposal of Solutions (Reaction Mixtures)
If the compound is dissolved (e.g., in Ethyl Acetate or DCM), the solvent dictates the waste stream, not the solute.
-
Identify Solvent Base:
-
pH Check (The "Self-Validating" Step):
-
Dip a pH strip into the waste solution.
-
Requirement: pH must be between 5 and 9. If highly acidic/basic, neutralize carefully before adding to the organic solvent drum to prevent drum corrosion or exothermic polymerization.
-
-
Transfer:
-
Pour into the appropriate safety can (carboy) using a funnel with a flash arrestor.
-
Close the latch immediately.
-
Visualizing the Decision Logic
The following diagram illustrates the critical decision nodes for disposing of 3,5-Dibenzyloxyphenol.
Figure 1: Decision matrix for the segregation of 3,5-Dibenzyloxyphenol waste streams. Note the strict separation of halogenated and non-halogenated liquids.
Emergency Procedures: Spills
In the event of a benchtop spill of solid 3,5-Dibenzyloxyphenol:
-
Do Not Sweep Dry: Dry sweeping creates airborne irritant dust (H335).
-
Wet Wipe Method:
-
Cover the spill with a paper towel dampened with water or a mild surfactant.
-
Scoop the damp material into a bag.
-
Wipe the surface with ethanol (to solubilize the benzyl-protected phenol) followed by soap and water.
-
-
Disposal: Place all cleanup materials (towels, gloves) into the Solid Hazardous Waste bin.
References
-
PubChem. (n.d.). 3,5-Dibenzyloxyphenol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
